Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-chlorophenyl group at position 3, a methyl group at position 1, and an ester moiety at position 5 (Figure 1). It is synthesized via alkylation reactions, typically involving acetonitrile, potassium carbonate, and a halogenated precursor such as 2-bromo-1-phenyl-ethanone . The compound crystallizes in a centrosymmetric dimeric form stabilized by weak C–H⋯O and C–H⋯C hydrogen bonds, with dihedral angles of 3.64° (pyrazole vs. 4-chlorophenyl) and 81.15° (pyrazole vs. unsubstituted phenyl) . Pyrazole derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPAQVTUYKMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is Rev-ErbA . Rev-ErbA is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, and the circadian rhythm .
Mode of Action
This compound acts as an agonist of Rev-ErbA . This means it binds to this receptor and enhances its activity. The compound increases the constitutive repression of genes regulated by Rev-ErbA . Some of its effects were found to be independent of Rev-ErbA, suggesting an unknown mechanism of action .
Biochemical Pathways
The activation of Rev-ErbA by this compound affects several biochemical pathways. For instance, it increases the count of mitochondria in skeletal muscle, which is a key factor in exercise capacity .
Result of Action
The activation of Rev-ErbA leads to an increase in exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that the compound could potentially be used to enhance physical performance.
Biological Activity
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 864426-87-9) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.71 g/mol
- Appearance : White to light yellow powder
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. In vitro evaluations have shown its effectiveness against various pathogenic bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antimicrobial activity .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored, particularly in relation to cyclooxygenase (COX) inhibition.
Research Insights:
- This compound has been identified as a selective COX-2 inhibitor, with selectivity indices suggesting its potential as an anti-inflammatory agent .
- Compounds derived from similar pyrazole structures have shown promising results with edema inhibition percentages significantly higher than the reference drug celecoxib .
Anticancer Activity
The anticancer properties of this compound are noteworthy, particularly in inducing apoptosis in cancer cell lines.
Case Studies:
- A study evaluated the cytotoxic effects on A549 lung cancer cells, reporting significant growth inhibition with IC50 values around 49.85 μM for related pyrazole derivatives .
- Another investigation highlighted its ability to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells, with an IC50 of 0.30 nM, showcasing its potential as an antiangiogenic agent .
The biological activity of this compound can be attributed to its interaction with specific enzymes and pathways:
- COX Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to reduced viability and proliferation.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cancer growth and metastasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide. Its effectiveness against various pests has been documented, with studies showing that it can significantly reduce pest populations while being less harmful to beneficial insects . This dual action makes it a valuable addition to integrated pest management strategies.
Herbicide Properties
In addition to its insecticidal properties, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species, thereby enhancing crop yield and quality . Field trials have confirmed its efficacy in reducing weed competition without adversely affecting crop health.
Material Science
Polymer Synthesis
this compound is being investigated for its role in polymer synthesis. Its unique chemical structure allows it to act as a monomer in the production of novel polymers with tailored properties. These polymers could have applications in coatings, adhesives, and other industrial materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations:
- Sulfamoyl Moiety: The sulfamoyl group in introduces hydrogen-bonding capacity, which may enhance solubility and antimicrobial activity .
- Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller atomic radius and higher electronegativity (in ) can alter metabolic stability and bioavailability compared to chlorine.
Crystallographic and Solubility Properties
Crystal packing and intermolecular interactions significantly influence solubility and stability:
- Target Compound: Forms centrosymmetric dimers via C–H⋯O bonds (R-factor = 0.048), with a planar pyrazole ring favoring π-π stacking .
- Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate : Exhibits a twisted conformation (dihedral angle >80°) between the benzyl and fluorophenyl groups, reducing crystallinity but improving solubility in polar solvents.
- Sulfamoyl Derivative : The sulfamoyl group facilitates stronger hydrogen bonding (C=O⋯H–N), leading to higher melting points but lower organic solubility .
Preparation Methods
Cyclization of 4-Chlorophenylhydrazine with Ethyl Acetoacetate
- Reaction : 4-chlorophenylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions.
- Solvent : Ethanol or methanol is commonly used.
- Conditions : Reflux temperatures ranging from 80°C to 120°C.
- Catalysts : Acidic catalysts like hydrochloric acid or Lewis acids (e.g., aluminum methyl) may be employed to enhance reaction rates.
- Outcome : Formation of the pyrazole ring with the 4-chlorophenyl substituent at position 3 and an ethyl ester at position 5.
Methylation of the Pyrazole Nitrogen (N-1)
- Method : Treatment of the pyrazole intermediate with methylating agents such as iodomethane in the presence of a base (e.g., potassium carbonate).
- Solvent : Acetone or similar polar aprotic solvents.
- Temperature : Typically heated to about 60°C overnight.
- Result : Selective methylation at the N-1 position yielding the 1-methyl derivative.
Industrial Production Considerations
- Scale-up : Industrial synthesis often mirrors laboratory routes but employs continuous flow reactors to optimize reaction time, temperature control, and yield.
- Purification : Recrystallization and chromatographic techniques (e.g., column chromatography using ethyl acetate/petroleum ether mixtures) are standard for obtaining high-purity product.
- Environmental and Safety Aspects : Recent patents emphasize using low-toxicity raw materials and avoiding hazardous reagents such as sulfur chlorides or toxic gases, minimizing environmental impact.
Reaction Optimization and Yield Enhancement
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, acetone, DCM, THF | Choice affects solubility and reaction rate |
| Temperature | 0°C to reflux (up to 120°C) | Controlled to optimize selectivity and yield |
| Catalysts | Acidic (HCl), Lewis acids (MeAl), bases (K2CO3) | Catalysts accelerate cyclization and methylation |
| Stoichiometry | Equimolar or slight excess of methylating agent | Prevents over-alkylation |
| Purification | Recrystallization, chromatography | Ensures removal of impurities and side products |
Optimization involves balancing these parameters to maximize yield (typically 60–80%) and purity.
Summary Table of Key Preparation Steps
Research Findings and Analytical Characterization
- Spectroscopic Analysis : NMR (¹H, ¹³C) confirms substitution pattern; characteristic signals include pyrazole NH and methyl protons.
- Crystallographic Studies : Single-crystal X-ray diffraction reveals molecular conformation, bond angles, and intermolecular interactions.
- Mass Spectrometry : Electrospray ionization confirms molecular ion peaks consistent with the expected molecular weight.
- Purity Assessment : TLC and HPLC methods are used to monitor reaction progress and purity.
Q & A
Q. What are the primary synthetic routes for Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. A common method involves:
- Step 1 : Condensation of ethyl acetoacetate with substituted hydrazines or phenylhydrazines to form pyrazole intermediates.
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
- Optimization : Reaction conditions (temperature, solvent, catalyst) significantly affect yield. For example, using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst in cyclocondensation improves regioselectivity and reduces side products . Microwave-assisted synthesis has also been reported to enhance reaction efficiency .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural characterization involves:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic P2₁/c space group reported for similar pyrazole derivatives) .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to its stability and solubility?
- Melting point : Typically 120–140°C (varies with substituents) .
- Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl) .
- Stability : Hydrolyzes slowly under acidic/basic conditions, requiring storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict its bioactivity and guide structural modifications?
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with reactivity. For example, the electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the pyrazole ring .
- Molecular docking : Screens binding affinities to target proteins (e.g., carbonic anhydrase IX for antitumor activity). Substituents like trifluoromethyl groups improve hydrophobic interactions in binding pockets .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?
- Dose-dependent assays : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify selective toxicity .
- Mechanistic studies : Use gene expression profiling or proteomics to distinguish pathways (e.g., apoptosis induction vs. ROS generation) .
- Structural analogs : Compare derivatives with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Prodrug design : Ester hydrolysis to carboxylic acid derivatives improves bioavailability .
- Lipid nanoparticle encapsulation : Enhances blood-brain barrier penetration for neuroactive applications .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
